N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives
Mechanism of Action
Target of Action
The primary target of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) . DprE1 is a promising target for treating tuberculosis (TB) as it plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with DprE1 in a non-covalent manner . It binds to DprE1 with high affinity, inhibiting its function . This interaction results in the suppression of the proliferation of Mycobacterium tuberculosis (Mtb), the bacterium that causes TB .
Biochemical Pathways
The compound affects the pathway involving DprE1, which is part of the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound disrupts this pathway, leading to the inhibition of cell wall biosynthesis in Mtb . This results in the suppression of Mtb proliferation .
Result of Action
The result of the compound’s action is the effective suppression of Mtb proliferation . This is achieved through the inhibition of DprE1, which disrupts the arabinogalactan biosynthesis pathway and inhibits cell wall biosynthesis in Mtb .
Biochemical Analysis
Biochemical Properties
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. One of the primary interactions is with the enzyme JNK2 (c-Jun N-terminal kinase 2). This compound inhibits the JNK2 enzyme, which is involved in the NF-κB/MAPK signaling pathway. By inhibiting JNK2, this compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in both mouse and human cells .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to decrease the release of pro-inflammatory cytokines in mouse and human cells, thereby reducing inflammation. This effect is mediated through the inhibition of the NF-κB/MAPK signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds selectively to the JNK2 enzyme, inhibiting its activity. This inhibition prevents the activation of the NF-κB/MAPK signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have good bioavailability and safety in subacute toxicity experiments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in reducing inflammation over extended periods. Long-term studies have shown that it maintains its efficacy in inhibiting the NF-κB/MAPK signaling pathway and reducing cytokine release without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively reduces inflammation and protects against acute lung injury and sepsis. At higher doses, there may be potential toxic or adverse effects, although the compound has shown good safety in subacute toxicity experiments .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of the JNK2 enzyme affects the NF-κB/MAPK signaling pathway, which plays a role in cellular metabolism and inflammatory responses. This interaction can influence metabolic flux and metabolite levels, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s bioavailability and distribution are crucial for its efficacy in reducing inflammation and protecting against acute lung injury and sepsis .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects by inhibiting the JNK2 enzyme and modulating the NF-κB/MAPK signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Benzyl Groups: The next step involves the introduction of benzyl groups at the nitrogen atoms. This can be done through a nucleophilic substitution reaction using benzyl halides.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 6-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridazine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the nitrogen atoms or at the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, or aryl halides under basic conditions.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Hydroxyl derivatives, reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a similar pyridazine ring structure but with different substituents.
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a similar core structure but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity .
Properties
IUPAC Name |
N,1-dibenzyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-12-11-17(19(24)20-13-15-7-3-1-4-8-15)21-22(18)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFJSVFPQZESKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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